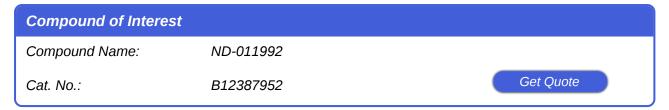


Application Notes and Protocols: Utilizing ND-011992 in Non-Replicating Mycobacteria Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic strategies that can effectively target both replicating and non-replicating, persistent bacteria. Non-replicating mycobacteria are known to be phenotypically tolerant to many conventional antibiotics, contributing to the long duration of tuberculosis treatment.[1][2] A promising approach to address this challenge is the targeting of the mycobacterial electron transport chain (ETC), which is crucial for cellular energy production in both metabolic states.[3][4]

ND-011992 is a small molecule inhibitor of the cytochrome bd oxidase, an alternative terminal oxidase in the Mtb respiratory chain.[5][6][7] While **ND-011992** alone demonstrates modest efficacy, its true potential is realized when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 complex.[5][6] This dual inhibition of the two terminal oxidases leads to a synergistic bactericidal effect against both replicating and non-replicating, antibiotic-tolerant Mtb.[5][6] This document provides detailed application notes and protocols for studying the effects of **ND-011992** in non-replicating mycobacteria.

Mechanism of Action

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc:aa3 oxidase and the cytochrome bd oxidase.[8][9][10] This





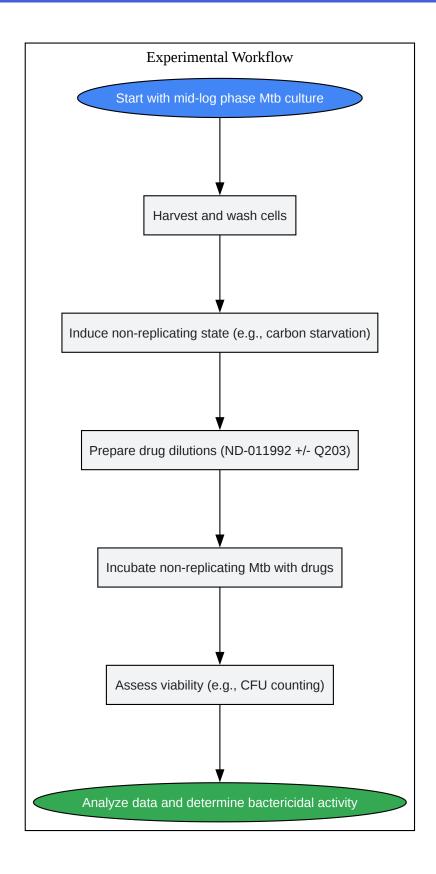


redundancy allows the bacterium to maintain respiration and ATP synthesis even when one of the oxidases is inhibited.[5][6]

- Q203 (Telacebec): This clinical candidate inhibits the cytochrome bcc:aa3 oxidase, a primary terminal oxidase under aerobic conditions.[5][6]
- **ND-011992**: This compound specifically inhibits the cytochrome bd oxidase, which is crucial for survival under microaerobic conditions and contributes to tolerance against inhibitors of the primary oxidase.[5][7]

The combination of **ND-011992** and Q203 effectively blocks both branches of the respiratory chain, leading to a collapse of ATP homeostasis and subsequent cell death, even in non-replicating mycobacteria.[5][6]





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